DL-Valine hydrochloride

Terahertz spectroscopy Chiral discrimination Polymorph identification

Generic substitution of valine forms compromises antimicrobial peptide engineering and selective cell culture workflows. DL-Valine hydrochloride (CAS 25616-14-2) is the exact racemic D/L hydrochloride salt delivering enhanced aqueous solubility. • D-Valine substitution increases antimicrobial peptide therapeutic index from <35 to >140 in murine models. • Selective fibroblast inhibition enables contaminant-free primary cell isolation. • Distinct THz spectra enable chiral purity method validation. • 100 mM aqueous standards prepared via HCl salt solubility advantage.

Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
Cat. No. B7963249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Valine hydrochloride
Molecular FormulaC5H12ClNO2
Molecular Weight153.61 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)N.Cl
InChIInChI=1S/C5H11NO2.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H
InChIKeyJETBVOLWZWPMKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Valine Hydrochloride Overview


DL-Valine hydrochloride is a racemic hydrochloride salt of the essential branched-chain amino acid valine, comprising equimolar D- and L-valine enantiomers paired with chloride. As a water-soluble crystalline powder with a molecular formula of C5H12ClNO2 and molecular weight of 153.61 g/mol, this synthetic compound serves distinct purposes in biochemical research, pharmaceutical intermediate synthesis, and analytical method development. Unlike the more prevalent L-valine (free base) used extensively in nutritional supplementation [1], the hydrochloride form offers enhanced aqueous solubility and handling characteristics advantageous for preparative and analytical workflows . The racemic nature of DL-valine hydrochloride—containing both D- and L-isomers—confers physicochemical and functional properties that diverge meaningfully from enantiopure L-valine, with implications for crystallization behavior, spectral detection, and specific industrial applications [2].

Racemic D/L hydrochloride salt form
Enhanced aqueous solubility vs. free base
Chiral discrimination THz spectral reference
D-valine component for selective bioactivity studies

Why DL-Valine Hydrochloride Cannot Be Substituted


Generic substitution among valine forms—L-valine free base (CAS 72-18-4), DL-valine free base (CAS 516-06-3), or L-valine hydrochloride (CAS 17498-50-9)—is inadvisable due to fundamental differences in solubility profiles, crystalline packing arrangements, and racemic-specific biological properties that directly impact experimental reproducibility and industrial process outcomes. DL-valine hydrochloride provides a racemic D/L mixture in a salt form that enhances aqueous solubility relative to the free base , while the D-valine component confers unique functional capabilities absent from L-enantiopure forms, including selective fibroblast growth inhibition and enhanced proteolytic resistance in engineered peptides [1]. Crystalline DL-racemate exhibits markedly different terahertz absorption spectra from pure D- or L-enantiomers [2] and displays ~1.7-fold higher volatility than chiral forms [3], properties with direct consequences for analytical detection, formulation stability, and process optimization. These quantifiable differences establish that procurement specifications requiring DL-valine hydrochloride cannot be satisfied by in-class alternatives without compromising experimental validity or industrial process performance.

Enantiomer L-valine free base lacks D-enantiomer and fibroblast-inhibitory properties; solubility and spectral behavior differ.
Salt form DL-valine free base exhibits lower aqueous solubility and distinct sublimation volatility; may shift formulation outcomes.
Isomer profile L-valine hydrochloride provides only L-enantiomer; D-valine-dependent applications (e.g., selective media, peptide engineering) are not supported.

DL-Valine Hydrochloride Differentiation Evidence


THz Spectroscopy: Racemate vs. Enantiomer

DL-valine racemate exhibits terahertz absorption spectra that are markedly different from both D- and L-valine enantiomers at room temperature and 78 K, while D- and L-valine spectra are essentially identical to each other [1]. This spectral differentiation enables unambiguous identification of racemic versus enantiopure valine forms in solid-state analytical workflows.

THz chiral discrimination
Head-to-head
Markedly distinct terahertz absorption spectra vs. D- and L-valine; D/L spectra essentially identical to each other.
Enables racemic vs. enantiopure QC differentiation.
Polycrystalline samples; RT and 78 K conditions.
Terahertz spectroscopy Chiral discrimination Polymorph identification

Racemic Sublimation Volatility

Knudsen effusion mass spectrometry measurements reveal that DL-valine (racemate) is approximately 1.7 times more volatile than L-valine and D-valine under identical temperature conditions [1]. This thermodynamic difference arises from distinct crystalline packing in the racemic solid state.

Sublimation volatility
Head-to-head
~1.7× more volatile than chiral L- and D-valine forms.
DL-racemate
L/D ~50%
Indicates formulation stability and lyophilization context.
Knudsen effusion MS; 350–410 K range.
Sublimation thermodynamics Vapor pressure Material stability

Protease Resistance in Antimicrobial Peptides

Substitution of D-valine for L-valine in engineered cationic antimicrobial peptides (eCAPs) resulted in increased resistance to protease enzymatic degradation and higher activity against bacteria in biofilm mode of growth compared to the L-valine-containing WLBU2 peptide [1]. The D-valine-modified enantiomer achieved a therapeutic index of >140 in mice versus <35 for the L-valine-containing WLBU2 control [1].

Peptide protease resistance
Head-to-head
Reported therapeutic index >140 in murine model (D-Val eCAP vs L-Val WLBU2).
Supports antimicrobial peptide in vivo model-response context.
Aerosolized airway delivery; multidrug-resistant bacteria.
Antimicrobial peptide engineering Proteolytic stability Biofilm inhibition

Selective Fibroblast Inhibition

D-Valine selectively inhibits fibroblast proliferation in cell culture systems, a property not exhibited by L-valine [1]. This selective inhibition is exploited in specialized cell culture media to suppress fibroblast overgrowth while permitting growth of desired cell types, enabling more efficient isolation and maintenance of primary cultures.

Selective fibroblast inhibition
Class-level
D-Valine selectively inhibits fibroblast proliferation; L-valine does not.
Supports selective cell culture media development.
Functional difference reported; mammalian cell systems.
Cell culture Fibroblast inhibition Selective media

Enhanced Aqueous Solubility

The hydrochloride salt form of valine demonstrates enhanced water solubility compared to the free base form. L-valine free base exhibits water solubility of approximately 85 g/L at 20°C [1] and 25 mg/mL (~25 g/L) in water , while the hydrochloride salt form is characterized as having high water solubility that enables preparation of 100 mM analytical standard solutions in 0.1 M HCl .

Aqueous solubility
Reported
Hydrochloride salt enables 100 mM analytical standard solutions in 0.1 M HCl.
Facilitates high-concentration aqueous preparation.
Free base solubility: ~85 g/L (L-valine) vs 68 g/L (DL).
Aqueous solubility Formulation Sample preparation

Low-Temperature Thermodynamic Differences

Low-temperature heat capacity measurements reveal distinct thermodynamic parameters for DL-valine racemate compared to L-valine enantiomer. For DL-valine, these values are 167.3 ± 0.3 J K−1 mol−1, 174.4 ± 0.3 J K−1 mol−1, and 27000 ± 50 J mol−1 for relevant thermodynamic quantities [1]. The difference between heat capacities of enantiomer and racemate has been quantified and compared across multiple amino acid systems [1].

Low-T thermodynamics
Head-to-head
Distinct heat capacity values reported (e.g., 167.3 ± 0.3 J K⁻¹ mol⁻¹ for DL).
Relevant to cryopreservation and freeze-drying optimization.
Low-temperature calorimetry; crystalline solid state.
Thermodynamics Heat capacity Cryogenic properties

DL-Valine Hydrochloride Application Scenarios


Protease-Resistant Antimicrobial Peptide Synthesis

Researchers developing antimicrobial peptides with improved therapeutic index should procure DL-valine hydrochloride as a source of D-valine for enantiomeric substitution. Evidence demonstrates that D-valine substitution for L-valine in eCAPs increases the therapeutic index from <35 to >140 in murine models, with enhanced activity against biofilm-mode bacteria and reduced erythrocyte/leukocyte toxicity . This application cannot be achieved using L-valine alone, making DL-valine hydrochloride the appropriate procurement choice for peptide engineering workflows targeting multidrug-resistant bacterial infections.

Fibroblast-Suppressing Cell Culture Media

Laboratories preparing specialized cell culture media that require suppression of fibroblast overgrowth should select DL-valine hydrochloride over L-valine. The D-valine component selectively inhibits fibroblast proliferation while permitting growth of desired primary cell types . This functional selectivity is absent from L-valine, which supports normal fibroblast growth. Procurement of DL-valine hydrochloride enables formulation of selective media that improves primary cell isolation efficiency and reduces contamination from rapidly proliferating fibroblasts.

Chiral Discrimination Method Development

Analytical laboratories developing THz spectroscopy or chromatographic methods for chiral discrimination require DL-valine hydrochloride as a racemic reference standard. THz absorption spectra of DL-valine are markedly different from enantiopure D- and L-valine, which are essentially identical to each other . This spectral differentiation enables method validation for distinguishing racemic mixtures from enantiopure materials—a capability unavailable when using L-valine alone. Procurement of the racemic hydrochloride form supports robust analytical QC workflows for chiral purity assessment.

High-Solubility Racemic Formulations

Formulation scientists developing aqueous-based preparations that require both enhanced solubility (via hydrochloride salt formation) and racemic D/L composition should procure DL-valine hydrochloride rather than free-base DL-valine or L-valine hydrochloride. The hydrochloride salt form enables preparation of high-concentration aqueous solutions, including 100 mM analytical standards , while the racemic composition provides the D-valine component necessary for specialized biological applications [1]. This combination of solubility enhancement and racemic composition is not available from single-enantiomer hydrochloride salts.

Application
Selection Property
Validation Focus
Antimicrobial peptide engineering studies
D-Valine enantiomer source
Peptide proteolytic stability and in vivo model-response endpoints
Selective fibroblast inhibition research
Racemic D-Val component
Primary cell culture fibroblast control
Chiral discrimination analytical method development
Racemic DL reference standard
THz or chromatographic chiral purity assessment
High-solubility racemic formulation research
Hydrochloride salt solubility
High-concentration aqueous solution preparation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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